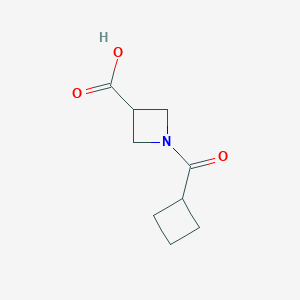

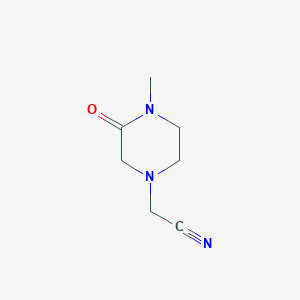

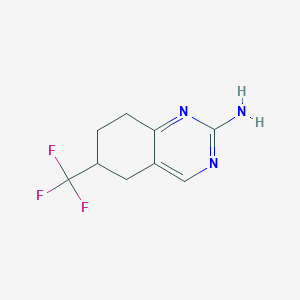

![molecular formula C9H17NO B1455845 3-Ethoxyspiro[3.3]heptan-1-amine CAS No. 1354961-64-0](/img/structure/B1455845.png)

3-Ethoxyspiro[3.3]heptan-1-amine

Overview

Description

Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom, forming a “spiro junction”. In the case of “3-Ethoxyspiro[3.3]heptan-1-amine”, it is a spiro compound with an amine group and an ethoxy group attached.

Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The lone pair on the nitrogen atom in an amine can attack a positively charged carbon atom in a suitable substrate, leading to substitution reactions .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on aminomethoxy-substituted 1-(ethylthio)heptanes, derived from similar structures, demonstrates their effective use as antimicrobial additives in lubricating oils, showcasing potent suppression of microorganism activity. This suggests potential antimicrobial applications for similar compounds like 3-Ethoxyspiro[3.3]heptan-1-amine (Mammadbeyli et al., 2013).

Catalytic Reactions

Studies involving rhodium complexes and secondary amines, including structures akin to 3-Ethoxyspiro[3.3]heptan-1-amine, have revealed their catalytic potential in hydroesterification and hydroformylation of hydrocarbons. These processes are crucial in the chemical industry for the production of esters and aldehydes, indicating possible catalytic uses for the compound (Hung-Low et al., 2005).

Stereochemistry and Circular Dichroism

Research into spiro[3.3]heptane compounds, related to 3-Ethoxyspiro[3.3]heptan-1-amine, has provided insights into their stereochemistry and the use of circular dichroism for determining their absolute configuration. This indicates potential applications in stereochemical analysis and in the synthesis of enantiopure compounds (Murai et al., 2000).

Medicinal Chemistry and 3D Structural Analysis

Synthesis of fluorinated analogs based on the spiro[3.3]heptane motif, which is structurally similar to 3-Ethoxyspiro[3.3]heptan-1-amine, highlights their significance in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns. This suggests potential applications in drug design and 3D molecular modeling (Chernykh et al., 2016).

properties

IUPAC Name |

3-ethoxyspiro[3.3]heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVTXSEXUNQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C12CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxyspiro[3.3]heptan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

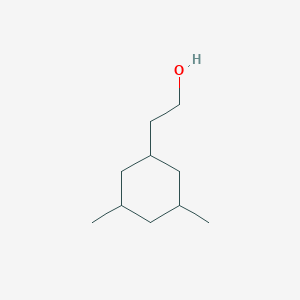

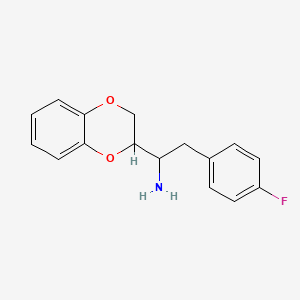

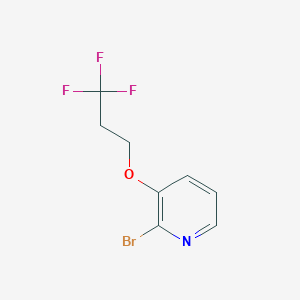

![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)

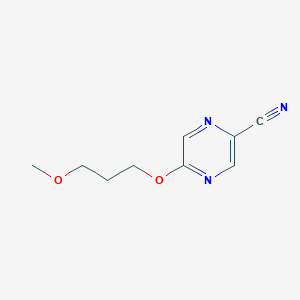

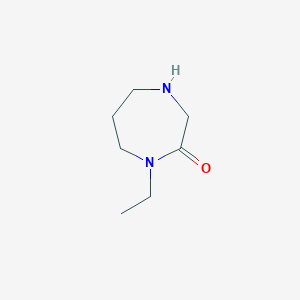

![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)